1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an amine group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization steps. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. The resulting pyrazole intermediate is then subjected to chlorination and subsequent amination to introduce the chloro and amine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects[8][8].
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Another pyrazole derivative with similar structural features.
1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole: A related compound with a methyl group instead of an amine group.
Uniqueness
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and amine groups allows for diverse reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C8H10ClN5 |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10ClN5/c9-7-5-11-14(6-7)4-3-13-2-1-8(10)12-13/h1-2,5-6H,3-4H2,(H2,10,12) |
InChI Key |
RTEJNGHMDDGEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCN2C=C(C=N2)Cl |
Origin of Product |
United States |
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